
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline, also known as MPP, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MPP is a heterocyclic compound that contains an aniline group and a pyrazole ring. It is a yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and inflammation. 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, which are enzymes involved in programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor agents. It has been shown to have a low cytotoxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline. One area of interest is in the development of new drugs for cancer therapy based on the structure of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline. Another area of interest is in the development of new anti-inflammatory agents based on the mechanism of action of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline. Additionally, further studies are needed to elucidate the full mechanism of action of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline and its potential applications in other areas of medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline involves the reaction of 2-methyl-3-nitropyrazole with 2-methoxyaniline in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction proceeds via a reduction of the nitro group to an amino group, followed by an intramolecular cyclization to form the pyrazole ring. The final product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. One of the most promising applications of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline is in the field of cancer therapy, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has also been investigated for its potential use as an anti-inflammatory agent, with studies showing that it can reduce the production of inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
2-methoxy-5-(2-methylpyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-10(5-6-13-14)8-3-4-11(15-2)9(12)7-8/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFIFTYNYQFKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

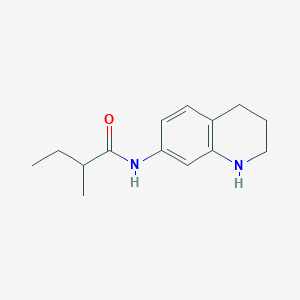

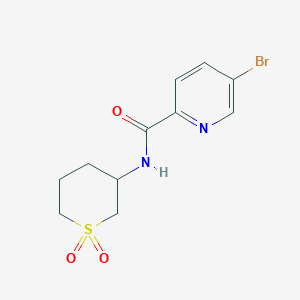
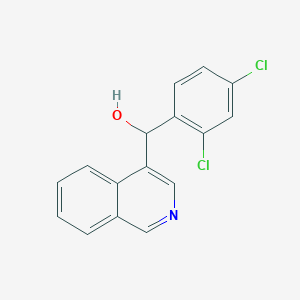
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
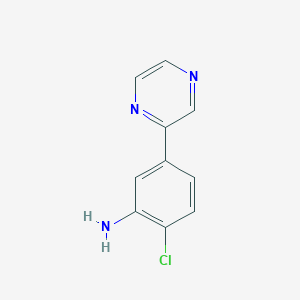

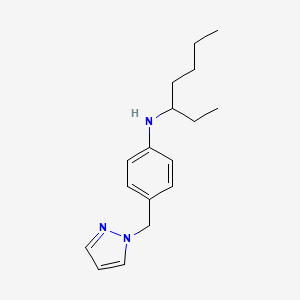


![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)
![3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B7577782.png)